molecular formula C10H16ClNO2S B3013798 Ethyl 3-[(2-thienylmethyl)amino]propanoate CAS No. 131436-68-5

Ethyl 3-[(2-thienylmethyl)amino]propanoate

Cat. No.: B3013798
CAS No.: 131436-68-5
M. Wt: 249.75
InChI Key: WKXCWKFCIQSTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(2-thienylmethyl)amino]propanoate is a useful research compound. Its molecular formula is C10H16ClNO2S and its molecular weight is 249.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polymorphism Characterization

Ethyl 3-[(2-thienylmethyl)amino]propanoate and similar compounds have been studied for their polymorphic forms using various spectroscopic and diffractometric techniques. One study characterized two polymorphic forms of an investigational pharmaceutical compound closely related to this compound, employing techniques such as powder X-ray diffraction (PXRD), solid-state nuclear magnetic resonance (SSNMR), and molecular spectroscopy methods (Vogt et al., 2013).

Crystal Packing and Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, a compound similar to this compound, utilizes rare N⋯π interactions in its crystal packing, as demonstrated through the study of its structure and interactions (Zhang, Wu, & Zhang, 2011).

Application in Bioreduction

Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a derivative of this compound, serves as a key chiral intermediate for antidepressant drugs. Research has shown its production through stereoselective bioreduction, demonstrating the potential for producing enantiopure products (Ren, Liu, Pei, & Wu, 2019).

Synthesis of Enantiomers and Derivatives

The synthesis and separation of enantiomers from racemic ethyl 3-amino-3-(4-cyanophenyl)propanoate, another related compound, has been explored, highlighting its significance in pharmaceutical research (Solymár, Kanerva, & Fülöp, 2004).

Asymmetric Biocatalysis

The use of Methylobacterium in asymmetric biocatalysis involving ethyl 3-amino-3-phenylpropanoate, a compound related to this compound, has been investigated. This research contributes to the efficient production of chiral pharmaceutical intermediates (Li, Wang, Huang, Zou, & Zheng, 2013).

Ketoreductase Enhancements

Ketoreductase, an enzyme used for the bioreduction of this compound derivatives, has been enhanced for improved stability and performance, demonstrating the importance of enzyme engineering in pharmaceutical synthesis (Liu, Li, Guo, Cui, Lin, & Wu, 2021).

Safety and Hazards

Ethyl 3-[(2-thienylmethyl)amino]propanoate is intended for research use only and is not intended for diagnostic or therapeutic use . Specific safety and hazard information was not available in the sources I found.

Properties

IUPAC Name

ethyl 3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-2-13-10(12)5-6-11-8-9-4-3-7-14-9/h3-4,7,11H,2,5-6,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVUKMQHTMQHBPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCC1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601269932
Record name N-(2-Thienylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131436-68-5
Record name N-(2-Thienylmethyl)-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131436-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylmethyl)-β-alanine ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601269932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Thiophene aldehyde (11.2 g) was dissolved in 100 mL of methanol, then 12.1 g of triethylamine and 16.1 g of ethyl 3-aminopropionate hydrochloride were added thereto in this order and the mixture was stirred overnight at room temperature. The reaction solution was cooled down to 0° C., 2.27 g of sodium borohydride was slowly added thereto little by little and the mixture was stirred at room temperature for 1 hour.
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step Two
Quantity
16.1 g
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.